Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate
Description
Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a methyl ester at position 2, a phenyl group at position 5, and a complex [(2-thiophen-2-ylquinoline-4-carbonyl)amino] substituent at position 3.
Properties
IUPAC Name |
methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3S2/c1-31-26(30)24-21(15-23(33-24)16-8-3-2-4-9-16)28-25(29)18-14-20(22-12-7-13-32-22)27-19-11-6-5-10-17(18)19/h2-15H,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQHLBIVNMSUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds under mild and functional group-tolerant conditions. This reaction often employs organoboron reagents and palladium catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its ability to modulate biological processes makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for applications in electronic and optoelectronic devices.
Mechanism of Action
The mechanism by which Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby modulating its activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Thiophene Carboxylate Derivatives
Structural Features and Substituent Analysis
The compound’s distinct substituents differentiate it from other thiophene derivatives. Key structural analogs include:
Table 1: Structural Comparison of Thiophene Carboxylate Derivatives
Key Observations:
- Steric Bulk: The quinoline-thiophene moiety increases steric hindrance, which may influence solubility and bioavailability relative to smaller analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate is a complex organic compound that exhibits significant biological activity. This compound belongs to the class of heterocyclic compounds, characterized by its unique structural features that include thiophene and quinoline moieties. This article delves into its biological activities, synthesis, mechanisms of action, and potential therapeutic applications.
Structure and Composition
The molecular formula of this compound is . The compound features multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 442.55 g/mol |
| IUPAC Name | Methyl 5-phenyl-3-[...]-thiophene-2-carboxylate |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms such as:
- DNA Intercalation : The compound's planar structure allows it to intercalate between DNA bases, disrupting replication and transcription processes.
- Apoptosis Induction : It triggers apoptosis in cancer cells by activating intrinsic pathways, leading to cell death.
Case Study: Antiproliferative Activity
In vitro studies have demonstrated the compound's effectiveness against pancreatic cancer cell lines (e.g., Panc-1, BxPC-3). The IC50 values for these cell lines were found to be as low as 0.051 µM, indicating strong antiproliferative effects compared to standard chemotherapeutics like gemcitabine and doxorubicin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value |
|---|---|---|
| Anticancer | Panc-1 | 0.051 µM |
| Anticancer | BxPC-3 | 0.066 µM |
| Antimicrobial | Various bacteria | Moderate |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.
- Receptor Modulation : It may interact with specific receptors, altering signaling pathways that regulate cell growth and survival.
- Oxidative Stress Induction : The compound can induce oxidative stress in cells, contributing to apoptosis in cancer cells.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Thiophene Ring : Through cyclization reactions involving appropriate precursors.
- Quinoline Synthesis : Often achieved via the Skraup synthesis method.
- Final Coupling Reaction : Where the thiophene derivative is coupled with the quinoline moiety to form the final product.
Research Applications
Due to its diverse biological activities, this compound is being explored for various applications in medicinal chemistry, particularly in drug development for cancer and infectious diseases.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of thiophene-2-carboxylate precursors. Key steps include:
- Thiophene Core Formation : Use the Gewald reaction (e.g., condensation of ketones, aldehydes, or nitriles with sulfur and amines) to construct the thiophene ring .
- Amide Coupling : React the thiophene intermediate with 2-thiophen-2-ylquinoline-4-carboxylic acid using coupling agents like EDC/HOBt or DCC in anhydrous conditions (e.g., DMF, 0–5°C) .
- Esterification : Methylation of the carboxylate group via Fischer esterification (methanol/H₂SO₄) or using methyl iodide in the presence of a base (e.g., K₂CO₃) .
Q. Optimization Tips :
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and amide/ester functionalities. For example, the quinoline carbonyl signal appears at ~165–170 ppm .
- X-ray Crystallography : Resolve the crystal structure using SHELXL software for refinement. Ensure high-resolution data (≤1.0 Å) to validate stereochemistry and intermolecular interactions .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H]⁺ ~500–550 Da) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Refer to SDS guidelines for thiophene derivatives and quinoline-containing compounds:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods for synthesis steps involving volatile reagents (e.g., thiophosgene) .
- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid. Absorb organic residues with inert materials (e.g., vermiculite) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence the compound’s biological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs with substituent variations (e.g., replacing the quinoline moiety with pyridine or altering the thiophene ring’s phenyl group).
- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), and binding affinity (SPR or ITC) .
- Key Findings :
Q. What mechanistic insights explain discrepancies in biological activity across different studies?
Methodological Answer: Contradictions often arise from assay conditions or target specificity:
- Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂) .
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to identify rapid degradation pathways .
- Off-Target Effects : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
Q. How can computational methods (e.g., DFT, molecular docking) guide experimental design?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a low LUMO energy (~-2.5 eV) suggests nucleophilic attack susceptibility .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Prioritize analogs with strong binding scores (ΔG ≤ -9 kcal/mol) .
- MD Simulations : Simulate ligand-protein dynamics (GROMACS) to assess binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
